Quinamine
Overview
Description
Quinamine is a crystalline alkaloid found in various cinchona barks . It has the molecular formula C19H24N2O2 .
Chemical Reactions Analysis
Quinones, the class of compounds to which Quinamine belongs, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . They play a role in photosynthesis as electron carriers .
Scientific Research Applications
1. Chemical Transformations and Structural Studies
Quinamine has been the subject of various chemical transformation studies. Notably, its transformation to isoquinamine is facilitated by the action of hot isoamyl alcoholic sodium isoamyloxide (Culvenor, Goldsworthy, Kirby, & Robinson, 1950). Additionally, the structural relationships between quinamine and other cinchona alkaloids like cinchonamine and conquinamine have been explored, highlighting their biosynthetic derivation from tryptophan (Taylor, 1966).
2. Synthesis of Novel Compounds
Quinamine has been used in the synthesis of various novel compounds. For instance, a DABCO-mediated annulation with nitrile imines produces 1,2,4-triazinone derivatives (Zhu, Jin, & Huang, 2019). Similarly, a method for synthesizing 4-aminotropones from p-quinamines has been developed, offering access to various derivatives (Carreño, Ortega-Guerra, Ribagorda, & Sanz-Cuesta, 2008).
3. Application in Organic Synthesis
The applications of quinamine in organic synthesis have been quite significant. For example, its use in the enantioselective desymmetrization process to create functionalized hydroindoles, a common motif in alkaloids, demonstrates its versatility in organic reactions (Pantaine, Coeffard, Moreau, & Greck, 2015). Moreover, research into site-selective and stereoselective transformations on p-quinols and p-quinamines has been conducted to develop novel methodologies in organic chemistry (Thopate, Phanindrudu, Jadhav, & Chegondi, 2023).
4. Photodynamic Effects and Anticancer Applications
There has been interest in the photodynamic effects of quinamine derivatives, particularly in the context of treating cancers. For instance, 6‐Nitro‐Quinazolin‐4(3H)‐one has shown potential in photodynamic therapy and in the photodegradation of human melanoma cell lines, suggesting applications in cancer treatment (Panagopoulos et al., 2021).
5. Antifilarial Potential
In the field of tropical medicine, quinamine derivatives have been investigated for their antifilarial properties. A novel quinolone fused cyclic sulfonamide has been identified as a potent antifilarial agent, demonstrating effectiveness against various stages of the filarial parasite Setaria cervi (Mukherjee et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3a-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNKTVLUDWIWIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871638 | |
Record name | 8a-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinamine | |
CAS RN |
77549-88-3, 464-85-7 | |
Record name | 3aH-Furo(2,3-b)indol-3a-ol, 8a-(5-ethenyl-1-azabicyclo(2.2.2)oct-2-yl)-2,3,8,8a-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077549883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3aH-Furo[2,3-b]indol-3a-ol, 8a-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-2,3,8,8a-tetrahydro-, (3aR,8aS)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.690 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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